

4-Octyl Itaconate-13C5: A Technical Guide to its Function and Application

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Compound of Interest

Compound Name: 4-Octyl Itaconate-13C5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl Itaconate-13C5 is a stable isotope-labeled form of 4-Octyl Itaconate (4-OI), a synthetic, cell-permeable derivative of the endogenous metabolite itaconate. Itaconate is produced in mammalian immune cells, particularly macrophages, during inflammation and serves as a key regulator of cellular metabolism and immune responses. The incorporation of five Carbon-13 (^{13}C) atoms into the 4-Octyl Itaconate structure renders it a powerful tool for metabolic flux analysis, tracer studies, and quantitative mass spectrometry-based applications, allowing researchers to precisely track its uptake, distribution, and metabolism within biological systems.[1][2][3] This guide will delve into the core functions of 4-Octyl Itaconate, its mechanisms of action, and the experimental methodologies employed in its study, with a special focus on its applications in immunology and drug development.

Core Function: Immunomodulation and Metabolic Reprogramming

The primary function of 4-Octyl Itaconate revolves around its potent anti-inflammatory and antioxidant properties, which are achieved through the modulation of key signaling pathways and metabolic processes.[4][5][6] Unlike its parent molecule, itaconate, the octyl ester modification in 4-OI enhances its cell permeability, making it a valuable tool for in vitro and in vivo studies.[2]

Mechanisms of Action

4-Octyl Itaconate exerts its effects through several distinct mechanisms:

- **Activation of the Nrf2 Signaling Pathway:** 4-OI is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.^{[7][8][9]} It achieves this by alkylating specific cysteine residues on Keap1, the negative regulator of Nrf2.^[10] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of a wide array of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).^{[9][11]}
- **Inhibition of Aerobic Glycolysis via GAPDH Alkylation:** In activated immune cells, a metabolic shift towards aerobic glycolysis (the Warburg effect) is crucial for their pro-inflammatory functions. 4-OI has been shown to directly inhibit this process by alkylating a critical cysteine residue (Cys22) on the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).^{[4][6][12]} This inhibition of GAPDH activity leads to a reduction in glycolytic flux, thereby dampening the inflammatory response of macrophages.^{[4][6]}
- **Modulation of the STING Pathway:** The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune response to cyclic dinucleotides, which can be produced by pathogens or by the host cell in response to cytosolic DNA. 4-OI has been demonstrated to inhibit STING activation by directly alkylating cysteine residues on STING itself, thereby preventing its phosphorylation and subsequent signaling.^{[13][14]} Another study suggests that 4-OI can also block STING palmitoylation, which is essential for its activation.^[15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of 4-Octyl Itaconate.

Cell Type	Treatment	Concentration(s)	Effect	Reference
Bone Marrow-Derived Macrophages (BMDMs)	4-OI pre-treatment for 1h, then LPS (100 ng/mL) for 4h	62.5, 125, 250 μ M	Dose-dependent decrease in mRNA levels of chemokines CCL3, CCL5, and CCL22.	[16]
Bone Marrow-Derived Dendritic Cells (BMDCs)	4-OI pre-treatment for 2h, then LPS (100 ng/mL) for 24h	250 μ M	Decreased expression of co-stimulatory molecules CD40, CD80, and CD86.	[17]
Bone Marrow-Derived Dendritic Cells (BMDCs)	4-OI pre-treatment for 2h, then LPS (100 ng/mL) for 3h	250 μ M	Decreased mRNA expression of IL-12 α , TNF- α , IL-6, and IL-1 β .	[17]
SSc Dermal Fibroblasts	4-OI treatment for 48h	100 μ M	~60% reduction in collagen levels in cell culture medium.	[18]
LO2 and BRL-3A cells	4-OI treatment	12.5-100 μ M	No significant effect on cell viability.	[19]
BRL-3A cells	4-OI pre-treatment for 4h, then 0.75 mM FFA for 24h	25, 50, 100 μ M	Dose-dependent reduction in triglyceride content.	[19]

Bone Marrow-Derived Dendritic Cells (BMDCs)	4-OI pulse for 1h, then R837 and ATP stimulation	IC50 determination	IC50 for IL-1 β secretion inhibition was determined.	[20]
In Vivo Model	Treatment Regimen	Dosage(s)	Effect	Reference
Mouse model of sepsis	4-OI administration	Not specified	Reduced release of pro-inflammatory cytokines and increased release of anti-inflammatory cytokines.	[21]
Mouse model of allergic lung inflammation	Intravitreal injection of 4-OI at 6h post-infection	10 μ g/eye	Reduced inflammation and bacterial burden.	[11]
Experimental Autoimmune Encephalomyelitis (EAE) mouse model	Not specified	Not specified	Alleviated clinical symptoms, inflammatory infiltration, and demyelination.	[22]

Experimental Protocols

Nrf2 Activation Assay

Cell Culture and Treatment: Bone marrow-derived dendritic cells (BMDCs) are cultured and pre-treated with 4-OI (e.g., 250 μ M) or DMSO as a control for 2 hours. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL.[17]

Western Blotting for Nrf2: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane. The membrane is blocked and then incubated with a primary antibody against Nrf2, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.^[17]

GAPDH Activity Assay

Cell Treatment and Lysate Preparation: RAW264.7 macrophages are treated with 4-OI. Cell lysates are then prepared for the enzyme activity assay.

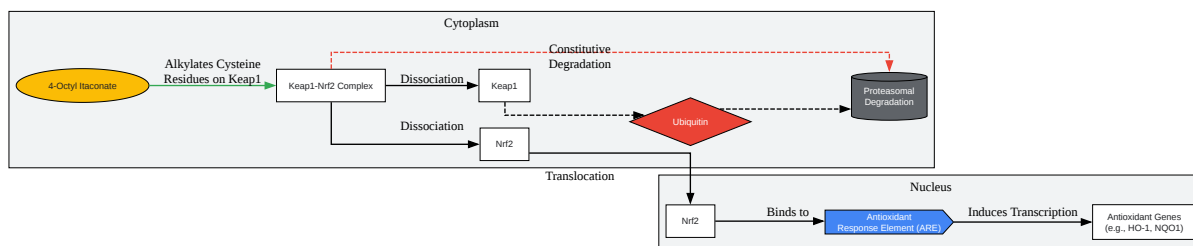
Enzyme Activity Measurement: The activity of GAPDH is measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm in the presence of a substrate. The reaction mixture typically contains the cell lysate, triethanolamine buffer, arsenate, NAD⁺, and glyceraldehyde-3-phosphate.

STING Pathway Inhibition Assay

Cell Culture and Stimulation: Bone marrow-derived macrophages (BMDMs) are stimulated with a STING agonist, such as DMXAA.

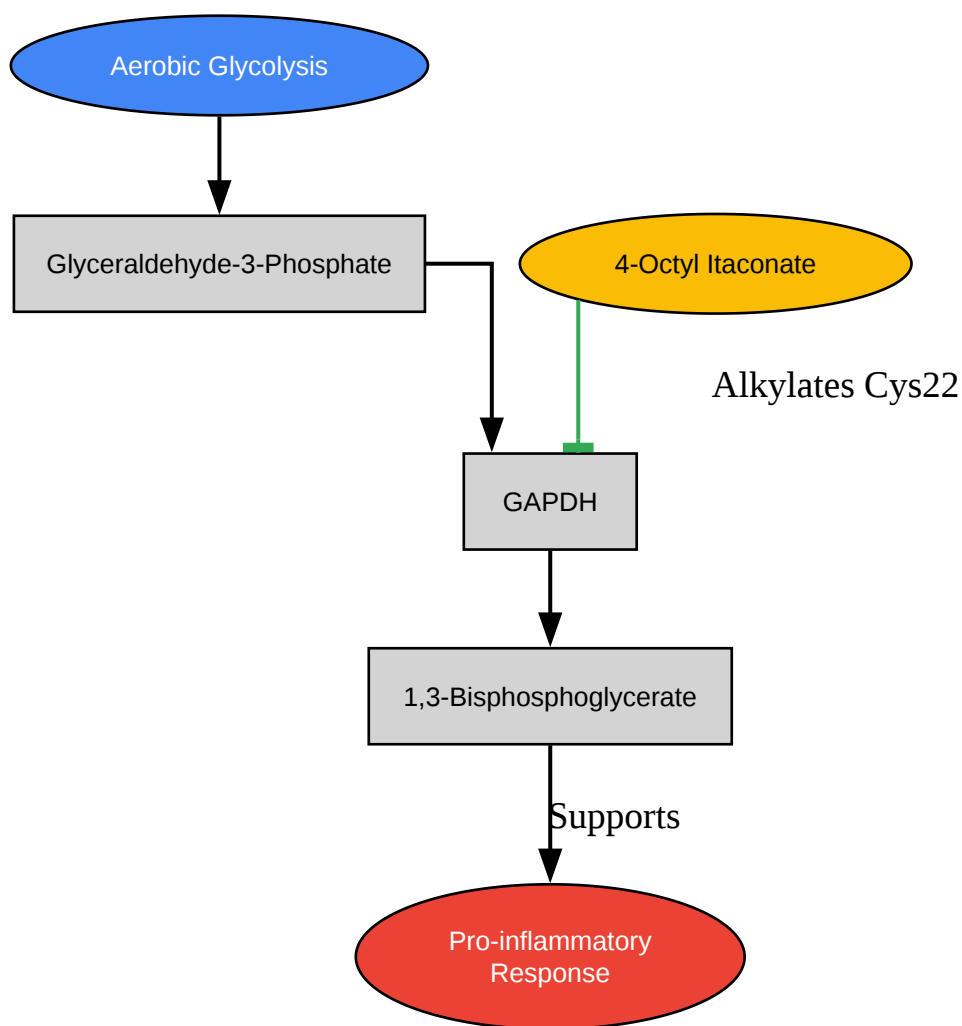
Immunoblotting for Phospho-STING: Following stimulation, cell lysates are collected and subjected to Western blotting. The activation of STING is assessed by probing for the phosphorylated form of STING using a specific antibody. Total STING levels are also measured as a loading control.^[13]

Signaling Pathway and Experimental Workflow Diagrams



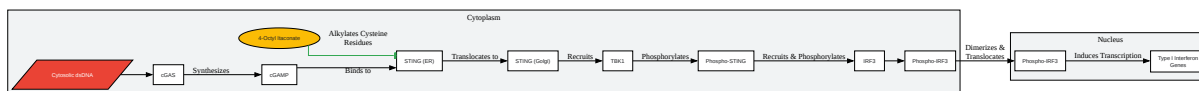
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Caption: 4-OI activates the Nrf2 pathway.



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Caption: 4-OI inhibits glycolysis via GAPDH.



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